molecular formula C17H18N6O2S2 B2859062 N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide CAS No. 1286698-53-0

N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide

Cat. No.: B2859062
CAS No.: 1286698-53-0
M. Wt: 402.49
InChI Key: YCGHOUHNAPNHHH-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the dimethylcarbamoyl and methyl groups. The final step involves the coupling of the thiazole ring with the pyridine ring and the carboxamide group under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include thionyl chloride, dimethylamine, and various pyridine derivatives.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced thiazole compounds.

Scientific Research Applications

N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives
  • N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives

Uniqueness

N,N,4-trimethyl-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-amido}-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N,N,4-trimethyl-2-[[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carbonyl]amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S2/c1-9-6-5-7-12(18-9)21-16-20-11(8-26-16)14(24)22-17-19-10(2)13(27-17)15(25)23(3)4/h5-8H,1-4H3,(H,18,20,21)(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGHOUHNAPNHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NC3=NC(=C(S3)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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